molecular formula C24H21N3O4 B3757324 MFCD02968933

MFCD02968933

Cat. No.: B3757324
M. Wt: 415.4 g/mol
InChI Key: BYIHBHHATLCLOX-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., MFCD11044885 in and MFCD00003330 in ), MFCD02968933 may share structural features with pyrolo-triazines, pyrazoles, or brominated aromatic compounds. Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and bioactivity .

Key inferred properties (based on similar compounds):

  • Structural motifs: Potential halogen (Cl/Br) substituents and nitrogen-containing heterocycles.
  • Molecular weight: Likely 180–220 g/mol, comparable to C₆H₃Cl₂N₃ (188.01 g/mol) and C₇H₅BrO₂ (201.02 g/mol) .
  • Bioactivity: Possible roles as enzyme inhibitors or receptor modulators, with Log S values (solubility) ranging from -2.63 to -1.98, indicating moderate aqueous solubility .

Properties

IUPAC Name

ethyl 4-[2-(pyridine-4-carbonyloxy)ethylamino]benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-30-24(29)20-15-27-21-18-6-4-3-5-16(18)7-8-19(21)22(20)26-13-14-31-23(28)17-9-11-25-12-10-17/h3-12,15H,2,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIHBHHATLCLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=NC=C3)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02968933 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reaction conditions, including temperature, pressure, and the use of catalysts or reagents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors, automated systems, and stringent quality control measures. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD02968933 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

MFCD02968933 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD02968933 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting biochemical processes at the molecular level. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally analogous compounds from and , adhering to guidelines for chemical data presentation .

Table 1: Structural and Physicochemical Comparison

Parameter MFCD02968933 (Inferred) CAS 918538-05-3 CAS 1761-61-1
Molecular Formula Likely C₆HₓClₓNₓ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~180–220 g/mol 188.01 g/mol 201.02 g/mol
Halogen Substituents Cl or Br 2 Cl atoms 1 Br atom
Heterocycle Type Pyrolo-triazine Pyrolo[1,2-f][1,2,4]triazine Benzoic acid derivative
Log S (ESOL) -2.0 to -2.5 -2.47 -2.63
Bioactivity Enzyme inhibition CYP enzyme inhibition Not specified
Synthetic Method Likely SNAr or coupling KI/DMF-mediated synthesis A-FGO-catalyzed condensation

Key Findings:

Structural Divergence :

  • CAS 918538-05-3 features a pyrolo-triazine core with two Cl atoms, while CAS 1761-61-1 is a brominated benzoic acid derivative. This compound likely bridges these categories, emphasizing halogenated heterocycles .
  • The presence of nitrogen in this compound may enhance hydrogen-bonding capacity compared to purely aromatic brominated compounds .

Functional Differences: CAS 918538-05-3 exhibits CYP enzyme inhibitory activity, a trait less pronounced in brominated analogs like CAS 1761-61-1. This suggests halogen type (Cl vs. Br) and heterocycle positioning critically influence bioactivity .

Synthetic Accessibility :

  • CAS 918538-05-3 is synthesized via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF, whereas CAS 1761-61-1 employs green chemistry principles with recyclable A-FGO catalysts. This compound may require similar optimized conditions for scalability .

Notes

Data Limitations : Direct data for this compound is absent in the provided evidence; comparisons are extrapolated from structurally related compounds .

Referencing Standards : Tables and citations follow IUPAC naming conventions and journal guidelines to ensure reproducibility .

Safety and Handling : Halogenated compounds often require precautions (e.g., H315-H319-H335 warnings), emphasizing proper lab protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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